molecular formula C19H21N3O4S B2685189 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2176152-43-3

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2685189
CAS No.: 2176152-43-3
M. Wt: 387.45
InChI Key: XWPKUEPVAUEERO-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a synthetically designed chemical compound offered for research and development purposes. This molecule features a cyclopenta[c]pyridazin-3-one core, a privileged structure in medicinal chemistry known for its potential as a scaffold in drug discovery. The structure is further functionalized with an azetidine ring linked via a benzofuran-5-sulfonyl group, a motif commonly associated with molecular recognition and bioactivity. Researchers can explore this compound's utility as a key intermediate or a potential pharmacophore in various therapeutic areas. Its unique architecture makes it a valuable candidate for building screening libraries, investigating structure-activity relationships (SAR), and developing novel enzyme or receptor inhibitors. As with all our biochemicals, this product is manufactured and supplied to high standards for use in controlled research environments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-19-9-14-2-1-3-17(14)20-22(19)12-13-10-21(11-13)27(24,25)16-4-5-18-15(8-16)6-7-26-18/h4-5,8-9,13H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPKUEPVAUEERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C17H19N3O3S
  • Molecular Weight : 353.41 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant antioxidant properties. For instance, studies have shown that these compounds can inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The IC50 values for various derivatives suggest a varying capacity to act as antioxidants, with some showing potent inhibition at low concentrations .

Antimicrobial Properties

The compound's structural analogs have been evaluated for their antimicrobial activities against various pathogens. A series of benzothiazole derivatives demonstrated broad-spectrum antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to lower values depending on the specific structure and substituents present. This suggests potential applicability in treating bacterial infections .

Cytotoxicity and Antitumor Activity

In vitro studies on human cancer cell lines have revealed that certain derivatives exhibit cytotoxic effects. For example, compounds similar to the target compound were tested against human promyelocytic leukemia HL-60 cells and showed significant cytotoxic activity. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-Tubercular Activity

Recent research has focused on the anti-tubercular potential of related compounds. A series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis, with some exhibiting IC90 values as low as 4.00 μM. These findings highlight the potential of compounds derived from similar structures in combating tuberculosis .

Study 1: Antioxidant Profile Assessment

A study assessed the antioxidant capacity of a series of 2,3-dihydrobenzo[b]furan derivatives. The results indicated that while some compounds had moderate antioxidant effects (IC50 ~250 μM), others demonstrated significantly stronger activity (IC50 ~0.13 μM), particularly organotellurium derivatives which were more effective than their sulfur or selenium counterparts .

Study 2: Antimicrobial Efficacy

In a comparative study involving various heterocyclic compounds, the target compound's analogs were tested against several bacterial strains. The results showed that certain modifications led to enhanced antibacterial activity with MIC values significantly lower than standard treatments, suggesting a promising avenue for drug development .

Study 3: Evaluation Against Cancer Cell Lines

In vitro testing on several cancer cell lines revealed that specific structural modifications in related compounds could lead to improved cytotoxicity profiles. For instance, one derivative exhibited an IC50 value of 10 μM against MDA-MB-231 breast cancer cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-containing heterocycles. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Cyclopenta[c]pyridazinone 2,3-Dihydrobenzofuran-5-sulfonyl-azetidinylmethyl ~450 (estimated) Not explicitly reported (structural analogy suggests kinase or enzyme inhibition)
P6-F (Fig. 4, JBC 2016) Benzo[c]1,6-naphthyridinone Piperidine-propanesulfonyl ~420 (estimated) Potent inhibitor of GH activity (e.g., Scabin toxin)
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one Cyclopenta[c]pyridazinone None (parent scaffold) 136.15 N/A (base structure for derivatization)

Key Differences

Core Structure: The target compound’s cyclopenta[c]pyridazinone core is smaller and more rigid than the benzo[c]1,6-naphthyridinone core of P6-F, which includes an additional aromatic ring. This may reduce steric hindrance in binding pockets compared to P6-F .

Substituent Chemistry :

  • The azetidine ring in the target compound introduces a constrained geometry distinct from the piperidine group in P6-F. This may alter pharmacokinetic properties (e.g., metabolic stability) .
  • The 2,3-dihydrobenzofuran-5-sulfonyl group provides electron-withdrawing and π-stacking capabilities, similar to the sulfonyl-piperidine moiety in P6-F but with a fused oxygen heterocycle .

Physicochemical Properties

  • Solubility : The benzofuran-sulfonyl group may enhance aqueous solubility compared to the parent scaffold.
  • Melting Point : Analogues like 2d (tetrahydroimidazo[1,2-a]pyridine derivative) exhibit melting points >200°C, suggesting similar thermal stability for the target compound .

Research Findings and Limitations

  • Synthesis: The target compound’s synthesis likely involves coupling the cyclopenta[c]pyridazinone core with a pre-functionalized azetidine intermediate, analogous to methods in (e.g., sulfonylation of amines) .
  • Safety : The parent scaffold (CAS 122001-78-9) carries warnings for acute toxicity (H302) and irritancy (H315/H319/H332), implying similar hazards for the target compound .

Q & A

Basic: What experimental design strategies ensure robust evaluation of biological activity?

Answer:
Adopt a split-split plot design with randomized blocks to account for variables such as dosage, biological targets, and temporal effects. For example:

  • Primary plots: Test compound concentrations.
  • Subplots: Evaluate biological targets (e.g., enzyme isoforms).
  • Sub-subplots: Analyze time-dependent effects (e.g., IC50 over 24/48/72 hours).
    Use ≥4 replicates per group and collect 10 independent measurements per replicate to minimize variability. Statistical analysis should employ mixed-effects models to account for nested variables .

Basic: How to validate compound purity and stability during synthesis?

Answer:
Utilize reverse-phase HPLC with a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5, prepared by dissolving 15.4 g ammonium acetate in 1 L water adjusted with 10% acetic acid). Run assays at 25°C with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards and monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Basic: What spectroscopic methods characterize the compound’s structural integrity?

Answer:
Combine 1H^1H-/13C^{13}C-NMR (600 MHz, DMSO-d6) to confirm sulfonyl and azetidine moieties. Use high-resolution mass spectrometry (HRMS, ESI+) with a tolerance of ±2 ppm for molecular ion validation. IR spectroscopy (ATR mode) identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Answer:
Apply multivariate regression analysis to isolate confounding variables. For example:

  • Dependent variable: Biological activity (e.g., % inhibition).
  • Independent variables: Substituent electronic parameters (Hammett σ), steric bulk (Taft Es_s), and logP.
    Validate models using leave-one-out cross-validation (LOOCV) and compare with density functional theory (DFT)-calculated electrostatic potential maps to identify critical interaction sites .

Advanced: What computational approaches predict environmental fate and biodegradation pathways?

Answer:
Use EPI Suite™ to estimate physical-chemical properties (e.g., logKow_{ow}, biodegradability probability). For mechanistic insights, perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess hydrolysis kinetics of the sulfonyl group. Validate predictions via LC-MS/MS analysis of soil/water matrices in microcosm studies (ISO 11266:2020) .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Answer:
Employ Design of Experiments (DoE) with central composite design (CCD) to optimize reaction parameters:

  • Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Response variables: Yield (%) and purity (HPLC area%).
    Use response surface methodology (RSM) to identify optimal conditions. For azetidine coupling, activate the sulfonyl chloride intermediate with DIPEA (2 eq.) in anhydrous DCM at 0°C .

Advanced: How to integrate theoretical frameworks into mechanistic studies?

Answer:
Link experimental data to conceptual models like molecular topology (e.g., cyclopenta[c]pyridazine as a π-deficient heterocycle) or receptor-ligand interaction theories (e.g., induced-fit vs. lock-and-key). For example:

  • Hypothesis: The azetidine ring’s conformational flexibility enhances target binding entropy.
  • Validation: Compare experimental binding affinities (SPR) with free-energy perturbation (FEP) simulations .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Answer:
Implement a quality-by-design (QbD) approach:

  • Critical quality attributes (CQAs): Solubility (>50 µM in PBS), particle size (<200 nm via DLS).
  • Critical process parameters (CPPs): Sonication time (10–30 min), freeze-thaw cycles (≤3).
    Use statistical process control (SPC) charts to monitor assay precision (CV <15%) and inter-batch consistency .

Advanced: How to assess the compound’s potential for off-target interactions?

Answer:
Screen against a panel of 50+ pharmacologically relevant targets (e.g., kinases, GPCRs) using radioligand binding assays (Ki_i determination). Confirm selectivity via CRISPR-engineered cell lines lacking the primary target. Cross-validate with thermal shift assays (TSA) to detect unintended protein stabilization .

Advanced: What in silico tools model pharmacokinetic properties?

Answer:
Use GastroPlus® for PBPK modeling of absorption (FaSSIF/FeSSIF solubility), distribution (volume of distribution via QSAR), and CYP-mediated metabolism (Simcyp® with CYP3A4/2D6 phenotyping). Predict blood-brain barrier penetration using ADMET Predictor™ (BBB score >0.3 indicates CNS activity) .

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